2-Cyclopentylthiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-cyclopentyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
QOWPBUJLDNXFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)C=O |
Origin of Product |
United States |
Foundational Significance of Thiazole Heterocycles in Synthetic and Medicinal Chemistry
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in chemical science. wisdomlib.orgnumberanalytics.com Its importance stems from its presence in a multitude of natural and synthetic compounds with profound biological activities. nih.govbohrium.com A classic example is Vitamin B1 (Thiamine), which features a thiazole ring and is essential for metabolism. nih.gov
In medicinal chemistry, the thiazole nucleus is a privileged scaffold, forming the core of numerous drugs. bohrium.com Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory activities. nih.govnih.gov Notable drugs containing this moiety include the antiretroviral agent Ritonavir and the antibiotic Penicillin. nih.gov The aromatic nature of the thiazole ring contributes to its stability, while the presence of heteroatoms provides sites for molecular interactions and diverse chemical reactions, making it an attractive component in drug design. numberanalytics.comnih.gov The scientific community continues to explore thiazole derivatives to develop new therapeutic agents with improved potency and better pharmacokinetic profiles. bohrium.com
The Aldehyde Functional Group As a Strategic Synthon in Organic Synthesis
The aldehyde, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R-group, is a functional group of fundamental importance in organic synthesis. chemistrytalk.orgwikipedia.org Aldehydes are highly valued as synthons—strategic building blocks for constructing more complex molecules. britannica.com Their utility is rooted in the reactivity of the carbonyl group. The significant difference in electronegativity between the carbon and oxygen atoms creates a polar bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. britannica.com
This inherent reactivity allows aldehydes to participate in a vast range of chemical transformations. numberanalytics.com They are key intermediates in reactions that form new carbon-carbon bonds, such as the aldol (B89426) condensation and Grignard reactions. wikipedia.org Furthermore, aldehydes can be readily oxidized to form carboxylic acids or reduced to yield primary alcohols, providing flexible pathways for interconverting functional groups. numberanalytics.comfiveable.me This versatility makes the aldehyde group an indispensable tool for synthetic chemists aiming to build complex molecular architectures, from pharmaceuticals to fragrances. numberanalytics.comfiveable.me
Positioning of 2 Cyclopentylthiazole 4 Carbaldehyde Within the Landscape of Heterocyclic Compound Research
De Novo Synthetic Routes to the 2-Cyclopentylthiazole Core
The de novo synthesis of this compound necessitates a systematic approach that involves the initial construction of the thiazole ring, followed by the precise installation of the required substituents at the C-2 and C-4 positions.
Thiazole Ring Construction Strategies
The most prominent and widely employed method for the construction of the thiazole ring is the Hantzsch thiazole synthesis. nih.govnih.gov This classical method involves the condensation reaction between an α-haloketone and a thioamide. researchgate.netnih.gov The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of substituents on both the α-haloketone and the thioamide, allowing for the direct incorporation of desired functional groups into the final thiazole product. nih.gov
Table 1: Key Features of the Hantzsch Thiazole Synthesis
| Feature | Description |
|---|---|
| Reactants | α-Haloketone and Thioamide |
| Key Steps | S-alkylation, Intramolecular Cyclization, Dehydration |
| Advantages | High yields, simple procedure, wide substrate scope |
| Product | Substituted Thiazole |
Introduction of the Cyclopentyl Substituent at C-2
To introduce the cyclopentyl group at the C-2 position of the thiazole ring, the Hantzsch synthesis is typically carried out using cyclopentanecarbothioamide (B1603094) as the thioamide component. The carbon atom of the thioamide group becomes the C-2 atom of the resulting thiazole ring, thereby directly incorporating the cyclopentyl moiety at the desired position. The other reactant would be a suitable α-haloketone that allows for subsequent functionalization at the C-4 position.
Regioselective Functionalization at C-4 to Install the Carbaldehyde Moiety
Following the construction of the 2-cyclopentylthiazole core, the introduction of a carbaldehyde group at the C-4 position is a crucial step. A common method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). asianpubs.orgscispace.com
The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) acts as the electrophile. wikipedia.org The regioselectivity of the formylation on the thiazole ring is influenced by the nature of the substituent at the C-2 position. For 2-alkyl or 2-arylthiazoles, electrophilic substitution generally occurs at the C-5 position, which is the most electron-rich. However, the regioselectivity can be influenced by reaction conditions and the specific substrate. Achieving selective formylation at the C-4 position might require specific directing groups or a multi-step synthetic sequence. researchgate.net
Functional Group Interconversions from Precursor Molecules to this compound
An alternative to de novo synthesis is the modification of a pre-existing 2-cyclopentylthiazole core that bears a suitable functional group at the C-4 position, which can be converted into a carbaldehyde.
Conversion from Halomethyl Precursors (e.g., 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride)
A common and practical approach involves the use of a 4-(halomethyl)thiazole derivative as a precursor. For instance, 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride can be synthesized and subsequently converted to the desired aldehyde. The synthesis of the precursor can be achieved through the Hantzsch condensation of cyclopentanecarbothioamide with 1,3-dichloroacetone. researchgate.net
The conversion of the 4-(chloromethyl) group to a 4-carbaldehyde can be accomplished through various oxidative methods. One such method is the Sommelet reaction. nih.gov This reaction involves the treatment of the chloromethyl compound with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt under acidic conditions yields the corresponding aldehyde.
Table 2: Example of Functional Group Interconversion
| Precursor | Reagents | Product | Reaction Type |
|---|
Multicomponent Reaction (MCR) Approaches for Thiazole-Carbaldehyde Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives, often as variations of the Hantzsch synthesis. eurekaselect.com
For the synthesis of thiazole-carbaldehyde systems, an MCR could potentially involve the reaction of an α-haloketone, a thioamide, and a third component that introduces the aldehyde functionality or a precursor to it. For example, a one-pot reaction of an α-haloketone, a thioamide, and an aldehyde under specific conditions could lead to the formation of a substituted thiazole. eurekaselect.com While a direct MCR for the synthesis of this compound has not been explicitly reported, the principles of MCRs suggest that such a convergent and efficient route is plausible with the appropriate selection of starting materials and reaction conditions. nih.gov
Sustainable and Green Chemical Synthesis Protocols Applied to Thiazole Derivatives
The synthesis of thiazole derivatives, a cornerstone in medicinal and materials chemistry, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign protocols. These methodologies aim to reduce the environmental impact by utilizing renewable starting materials, non-toxic catalysts, milder reaction conditions, and energy-efficient techniques. researchgate.netbepls.com
Key green synthetic strategies that have been successfully applied to the synthesis of various thiazole derivatives include the use of alternative energy sources, green solvents, recyclable catalysts, and multicomponent reactions (MCRs). kuey.net These approaches offer considerable advantages over conventional methods, such as reduced reaction times, higher yields, simpler purification processes, and lower energy consumption. nih.govkuey.net
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis. nih.gov Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating. bepls.com For instance, a catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles was effectively performed in water under microwave conditions. bepls.com Similarly, ultrasound irradiation promotes chemical reactions through acoustic cavitation, offering a mild and energy-efficient alternative. This technique has been used in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, often in conjunction with reusable catalysts. bepls.com
Green Solvents and Catalysts: Replacing volatile and toxic organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a primary focus of sustainable chemistry. Water, being non-toxic, non-flammable, and inexpensive, is a highly desirable solvent for organic reactions. bepls.com Several thiazole syntheses have been developed in aqueous media, minimizing the need for organic solvents. nih.gov The development and use of recyclable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, further enhance the sustainability of these processes. bepls.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, reducing waste and cost. bepls.com
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.gov This approach adheres to the green chemistry principles of atom economy and step economy. The Hantzsch thiazole synthesis, a classic method, has been adapted into various green, one-pot, multi-component procedures to yield a diverse range of thiazole derivatives. bepls.com These reactions are often performed under solvent-free conditions or in green solvents, further bolstering their environmental credentials. kuey.net
The following table summarizes various green protocols applied in the synthesis of thiazole derivatives.
| Green Technique | Principle | Advantages | Example Application |
| Microwave Irradiation | Uses microwave energy to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, reduced side products. bepls.com | Catalyst-free domino reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides in water. bepls.com |
| Ultrasonic Irradiation | Employs high-frequency sound waves to induce acoustic cavitation, promoting reactions. | Mild conditions, reduced reaction times, energy efficiency. nih.gov | One-pot synthesis of Hantzsch thiazole derivatives using a reusable catalyst. bepls.com |
| Green Solvents | Utilizes environmentally benign solvents like water or PEG to replace hazardous organic solvents. | Reduced toxicity and environmental impact, improved safety. nih.gov | Catalyst-free synthesis of 2-(alkylsulfanyl)thiazoles in water. bepls.com |
| Reusable Catalysts | Employs solid-supported or heterogeneous catalysts that can be easily recovered and reused. | Waste reduction, lower cost, simplified product purification. bepls.comkuey.net | Synthesis of thiazoles using silica-supported tungstosilisic acid. bepls.com |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom and step economy, operational simplicity, reduced waste. nih.gov | One-pot synthesis of hydrazinyl thiazoles via microwave assistance. kuey.net |
Considerations for Stereoselective Synthesis of this compound Derivatives
The molecule this compound is achiral. However, the creation of chiral derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. The stereoselective synthesis of such derivatives can be approached by introducing chirality either through reactions on the pre-formed thiazole scaffold or by constructing the heterocyclic ring from chiral starting materials. nih.govnih.gov
Introducing Chirality via Functional Group Manipulation: The aldehyde functional group at the C-4 position serves as a versatile handle for introducing a new stereocenter. Asymmetric nucleophilic addition to the carbonyl group is a primary strategy for creating chiral secondary alcohols.
Asymmetric Reduction: The enantioselective reduction of the carbaldehyde to a primary alcohol would yield a chiral hydroxymethyl derivative. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru- or Rh-based catalysts). The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.
Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums, or organozincs) to the aldehyde can generate a chiral secondary alcohol. To control the stereochemical outcome, this reaction can be mediated by chiral ligands, additives, or catalysts. For example, the addition of diethylzinc (B1219324) can be rendered highly enantioselective in the presence of chiral amino alcohols.
Synthesis from Chiral Building Blocks: An alternative and often powerful strategy involves the use of enantiomerically pure starting materials to construct the thiazole ring. This approach embeds the desired stereochemistry from the outset.
Using Chiral α-Haloketones: The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. If a chiral, non-racemic α-haloketone is used, its stereochemistry can be transferred to the final thiazole product, provided the stereocenter is not epimerized under the reaction conditions. For a derivative of this compound, this would involve synthesizing a chiral α-haloketone that leads to the desired substitution pattern.
Using Chiral Thioamides or Amino Acids: Modern variations of thiazole synthesis allow for the incorporation of chirality from other precursors. For example, chiral thioamides derived from amino acids can be used to construct chiral thiazole-containing molecules. nih.gov Solid-phase synthesis methods have been developed for creating libraries of chiral polyaminothiazoles by reacting resin-bound chiral polyamines with isothiocyanates and then with α-haloketones. nih.gov
The following table outlines potential strategies for the stereoselective synthesis of derivatives.
| Synthetic Strategy | Approach | Key Reagents/Methods | Potential Chiral Product |
| Asymmetric Carbonyl Chemistry | Enantioselective reduction of the C-4 aldehyde. | Chiral borane (B79455) reagents (CBS catalyst), Asymmetric catalytic hydrogenation (chiral Ru/Rh catalysts). | (2-Cyclopentylthiazol-4-yl)methanol with a stereocenter at the carbinol carbon. |
| Asymmetric Carbonyl Chemistry | Enantioselective addition of an alkyl/aryl group to the C-4 aldehyde. | Organometallic reagents (e.g., R-MgX, R₂Zn) with chiral ligands or catalysts. | 1-(2-Cyclopentylthiazol-4-yl)alkanol with a stereocenter at the carbinol carbon. |
| Chiral Pool Synthesis | Hantzsch synthesis using a chiral precursor. | Condensation of cyclopentanecarbothioamide with a chiral α-halocarbonyl compound containing the aldehyde (or a protected form). | A derivative with a stereocenter on the side chain attached at C-5. |
| Chiral Auxiliary/Reagent | Building the thiazole ring using a chiral auxiliary. | Utilizing chiral building blocks derived from amino acids or other natural products. nih.gov | A thiazole derivative where chirality is incorporated into the main scaffold or a substituent. |
The development of these stereoselective methods is crucial for exploring the structure-activity relationships of chiral thiazole derivatives and for the synthesis of single-enantiomer drug candidates. nih.gov
Transformations Involving the Aldehyde Functional Group
The aldehyde moiety is a key site for reactivity, primarily due to the electrophilic nature of the carbonyl carbon. libretexts.org This polarity facilitates a variety of addition and redox reactions, enabling the synthesis of a wide array of C-4 substituted derivatives.
The most characteristic reaction of aldehydes is nucleophilic addition to the carbonyl group. libretexts.org A nucleophile attacks the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation yields an alcohol. libretexts.org This fundamental mechanism allows for the creation of numerous derivatives. masterorganicchemistry.com
For this compound, reaction with primary amines yields imines (Schiff bases), while reaction with alcohols under acidic conditions produces acetals. These reactions are typically reversible.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Class | C-4 Derivative Structure |
| Primary Amine | R-NH₂ | Imine | |
| Alcohol | R-OH (in acid) | Acetal | |
| Cyanide | HCN / NaCN | Cyanohydrin | |
| Organometallic | R-MgBr (Grignard) | Secondary Alcohol |
The aldehyde group exists in an intermediate oxidation state, allowing it to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents can convert the aldehyde into 2-cyclopentylthiazole-4-carboxylic acid.
Reduction: The aldehyde is easily reduced to (2-cyclopentylthiazol-4-yl)methanol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com
Table 2: Redox Reactions of the Aldehyde Group
| Reaction Type | Reagent Example | Product Functional Group | Product Name |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | 2-Cyclopentylthiazole-4-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | (2-Cyclopentylthiazol-4-yl)methanol |
The aldehyde can participate in condensation reactions, acting as an electrophile. For instance, in Knoevenagel-type condensations, it can react with active methylene (B1212753) compounds to form new carbon-carbon double bonds. nih.gov
Cycloaddition reactions represent another pathway for derivatization. libretexts.org While thermally driven [2+2] cycloadditions are often forbidden, photochemical [2+2] cycloadditions can occur between an alkene and a carbonyl group to form four-membered rings. fiveable.melibretexts.org More commonly, the aldehyde or its derivatives can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions), especially when the carbonyl group is activated by an electron-withdrawing group, leading to the formation of six-membered rings. libretexts.orglibretexts.orgwikipedia.org
Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both an electron-rich sulfur atom and an electron-withdrawing nitrogen atom. nih.gov The substituents—an electron-donating cyclopentyl group at C-2 and an electron-withdrawing carbaldehyde group at C-4—further modulate its reactivity profile.
The electron density of the thiazole ring dictates the preferred sites for substitution. The C-5 position is the most electron-rich and is generally the primary site for electrophilic attack. pharmaguideline.com The electron-donating cyclopentyl group at C-2 enhances the electron density of the ring, further activating the C-5 position for electrophilic substitution reactions like halogenation, nitration, or sulfonation. pharmaguideline.com
Conversely, the C-2 position is the most electron-deficient and is therefore susceptible to nucleophilic attack. pharmaguideline.com This reaction typically requires a strong nucleophile or activation of the ring, for instance, by N-alkylation to form a thiazolium cation, which significantly increases the acidity of the C-2 proton. pharmaguideline.com
Table 3: Aromatic Substitution Patterns
| Reaction Type | Position of Attack | Influencing Factors | Example Reaction |
| Electrophilic Substitution | C-5 | Activating C-2 cyclopentyl group | Bromination |
| Nucleophilic Substitution | C-2 | Electron-deficient nature of C-2 | Metalation with organolithium reagents |
The thiazole ring, while aromatic, can undergo ring-opening under specific conditions. Treatment with strong bases can lead to deprotonation and subsequent cleavage. nih.gov Another pathway involves quaternization of the ring nitrogen with an alkyl halide, followed by nucleophilic attack, which can facilitate ring opening. nih.gov For example, S-alkylation can initiate a ring-opening cascade. nih.gov Some Brønsted acids have also been shown to promote the ring-opening of related heterocyclic systems. rsc.org These reactions can be synthetically useful for generating acyclic thioamides or for constructing new heterocyclic systems. Rearrangement reactions are less common but can be induced under thermal or photochemical conditions, often proceeding through complex intermediates.
Chemical Modifications of the Cyclopentyl Substituent
While direct experimental data on the functionalization of the cyclopentyl group in this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from established principles of C-H activation, radical chemistry, and metal-catalyzed cross-coupling reactions on similar cycloalkane systems. nih.govorganic-chemistry.org The saturated nature of the cyclopentyl ring necessitates robust chemical strategies to achieve selective modification.
C-H Activation Strategies:
Recent advancements in organometallic chemistry have enabled the direct functionalization of otherwise inert C(sp³)-H bonds. mdpi.comscripps.edu For the cyclopentyl group on the thiazole ring, transition-metal-catalyzed C-H activation presents a promising avenue for introducing new functional groups. Palladium, rhodium, and iridium complexes, guided by directing groups, can facilitate the site-selective introduction of aryl, alkyl, or heteroatom substituents. imperial.ac.uk While the thiazole nitrogen can act as a directing group, its influence might be more pronounced on the thiazole ring itself. Therefore, substrate-controlled or catalyst-controlled strategies would be crucial for targeting the cyclopentyl C-H bonds.
A hypothetical example of a palladium-catalyzed C-H arylation of the cyclopentyl ring is presented below. Such reactions often require a directing group or a specific ligand to control regioselectivity. nih.govscripps.edu
Interactive Table 1: Hypothetical C-H Arylation of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | L1 (e.g., Pyridone-based) | K₂CO₃ | Toluene | 65 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | L2 (e.g., Amino acid-based) | Cs₂CO₃ | Dioxane | 72 |
| 3 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ | L3 (e.g., Quinuclidine-based) | KOAc | DMA | 68 |
Note: The data in this table is hypothetical and based on analogous C-H activation reactions reported in the literature for other cycloalkanes. nih.govscripps.edu The yields are illustrative of typical outcomes for such transformations.
Free Radical Functionalization:
Free radical reactions offer another powerful tool for modifying the cyclopentyl substituent. ontosight.ai The generation of a cyclopentyl radical intermediate allows for the introduction of various functional groups. kaist.ac.kr Methods such as the Hofmann-Löffler-Freytag reaction or radical-mediated halogenation could be adapted to install a handle for further derivatization. For instance, photoredox catalysis could enable the generation of a cyclopentyl radical from a C-H bond, which could then be trapped by a suitable radical acceptor. nih.govnih.gov
Metal-Catalyzed Cross-Coupling Reactions:
Should a handle such as a halide or a triflate be installed on the cyclopentyl ring, a plethora of metal-catalyzed cross-coupling reactions become accessible. organic-chemistry.orgresearchgate.net Suzuki-Miyaura, Negishi, and Stille couplings could be employed to form new carbon-carbon bonds, while Buchwald-Hartwig amination could be used to introduce nitrogen-based functionalities. nih.gov These reactions are known for their high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. organic-chemistry.org
Rational Design and Synthesis of this compound-Based Scaffolds for Complex Molecular Architectures
The aldehyde functionality at the 4-position of the thiazole ring is a versatile synthetic handle for the construction of larger and more complex molecular architectures, including macrocycles and supramolecular assemblies. nih.gov The reactivity of the aldehyde allows for a wide range of transformations, including reductive amination, Wittig reactions, and condensation reactions. pharmaguideline.com
Macrocyclization Strategies:
The bifunctional nature of derivatives of this compound, where the cyclopentyl ring is functionalized with a reactive group, makes it an ideal precursor for macrocyclization reactions. For example, a derivative bearing a terminal alkyne on the cyclopentyl group could undergo an intramolecular Sonogashira coupling with a halogenated thiazole derivative. Alternatively, a derivative with a terminal amine on the cyclopentyl moiety could undergo an intramolecular reductive amination with the aldehyde group to form a macrocyclic imine, which can be subsequently reduced.
Ring-closing metathesis (RCM) is another powerful strategy. A derivative of this compound bearing an alkene on the cyclopentyl ring and another alkene tethered to the 4-position (via a Wittig-type reaction on the aldehyde) could undergo RCM to form a macrocycle containing both the thiazole and cyclopentyl moieties within the ring structure.
Interactive Table 2: Potential Cyclization Reactions Involving Derivatives of this compound
| Reaction Type | Precursor 1 | Precursor 2 | Catalyst/Reagent | Product |
| Knoevenagel Condensation | This compound | Malononitrile (B47326) | Piperidine | 2-(2-Cyclopentylthiazol-4-yl)methylene)malononitrile |
| Wittig Reaction | This compound | (Triphenylphosphoranylidene)acetonitrile | - | 3-(2-Cyclopentylthiazol-4-yl)acrylonitrile |
| Reductive Amination | This compound | Benzylamine | NaBH(OAc)₃ | N-Benzyl-1-(2-cyclopentylthiazol-4-yl)methanamine |
| Aldol Condensation | This compound | Acetone | NaOH | 4-(2-Cyclopentylthiazol-4-yl)but-3-en-2-one |
Note: This table presents plausible reactions based on the known reactivity of the aldehyde functional group. pharmaguideline.com
Supramolecular Scaffolds:
The rigid and planar nature of the thiazole ring, combined with the potential for introducing specific recognition motifs, makes this compound a valuable component in the design of supramolecular architectures. The aldehyde can be converted into various functional groups capable of engaging in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For instance, conversion of the aldehyde to a carboxylic acid or an amide would introduce hydrogen bond donors and acceptors. The cyclopentyl group can be functionalized with long alkyl chains to promote self-assembly in solution or at surfaces. nwhitegroup.com
By strategically combining these synthetic transformations, it is possible to design and synthesize a wide array of complex molecules derived from this compound, each with tailored properties for applications in areas such as drug discovery, catalysis, and materials science.
Exploration of 2 Cyclopentylthiazole 4 Carbaldehyde As a Strategic Building Block in Advanced Chemical Synthesis
Utility in the Construction of Diverse Heterocyclic and Polycyclic Systems
The carbaldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the 2-cyclopentylthiazole scaffold opens numerous avenues for the construction of more complex heterocyclic and polycyclic systems. The aldehyde can readily participate in a variety of condensation reactions with nucleophiles, serving as a key electrophilic partner. quinoline-thiophene.com
For instance, it can react with nitrogen-containing nucleophiles like amines and hydrazines to form imines and hydrazones, respectively. These products can then undergo further intramolecular cyclization reactions to yield fused heterocyclic systems. Similarly, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in reactions like the Knoevenagel condensation, provides access to a range of substituted alkenes. These intermediates are themselves valuable precursors for synthesizing pyridines, pyrimidines, and other fused ring systems through subsequent cyclization strategies. nih.gov The reactivity of the aldehyde group thus allows for the systematic elaboration of the thiazole (B1198619) core into larger, more structurally diverse molecules with potential applications in various fields of chemistry. quinoline-thiophene.com
Application in the Development of New Leads for Biological Investigation
The 2-cyclopentylthiazole-4-carbaldehyde scaffold is a valuable starting point for the development of novel therapeutic agents. The thiazole ring is a well-established pharmacophore found in numerous clinically approved drugs, and modifications using the aldehyde handle allow for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. nih.gov
The Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.govmdpi.com A common and effective strategy for designing Pim kinase inhibitors involves the Knoevenagel condensation of a heterocyclic aldehyde with a 2,4-thiazolidinedione (B21345) or rhodanine (B49660) core. nih.govresearchgate.net This reaction creates a 5-ylidene-thiazolidinedione scaffold that has shown high selectivity and potent inhibitory activity against Pim kinases. nih.gov
While specific studies commencing directly from this compound are not extensively documented, its structure is ideally suited for this synthetic approach. By analogy to widely used benzaldehyde (B42025) derivatives, this compound can serve as the aldehyde component to generate novel inhibitors. The cyclopentyl group could confer improved potency or selectivity by occupying specific hydrophobic pockets within the kinase active site. This positions the compound as a key precursor for generating libraries of novel Pim kinase inhibitors for screening and lead optimization. researchgate.netnih.gov
| Compound Structure | Inhibitor Name/Reference | Target Kinase | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | Compound 4a researchgate.netnih.gov | Pim-1 | 13 nM (IC₅₀) |
| 2-Thioxothiazolidin-4-one derivative | Compound 17 nih.gov | Pim-1, Pim-2, Pim-3 | 14 nM (EC₅₀, Molm-16 cells) |
| Quinoxaline derivative | Compound 5c mdpi.com | Pim-1 | 0.14 µM (IC₅₀) |
| Quinoxaline derivative | Compound 5e mdpi.com | Pim-2 | 0.13 µM (IC₅₀) |
The versatility of the aldehyde group allows for the transformation of this compound into a wide range of derivatives with diverse biological activities.
Anticonvulsant Activity: Research has demonstrated that thiazole derivatives based on a cyclopentane (B165970) core exhibit significant anticonvulsant properties. In one study, a series of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles were synthesized and evaluated. nih.gov Several of these compounds demonstrated potent anticonvulsant activity in the pentylenetetrazole (PTZ) seizure model, with median effective doses (ED₅₀) significantly lower than the reference drug ethosuximide. nih.govnih.gov Notably, these active compounds did not impair motor skills in the rotarod test, indicating a favorable safety profile. nih.gov The synthesis of these active agents proceeds through a hydrazone intermediate, which is directly derivable from the condensation of a hydrazine (B178648) with an aldehyde like this compound.
| Compound | Substituent (R) | Anticonvulsant Activity (ED₅₀, mg/kg) |
|---|---|---|
| 3a | 4-Fluorophenyl | 16.8 |
| 3b | 4-Chlorophenyl | 17.5 |
| 3d | 4-Bromophenyl | 19.6 |
| 3e | 4-(Trifluoromethyl)phenyl | 18.1 |
| 3f | 4-Methylphenyl | 19.2 |
| 3k | Adamant-1-yl | 15.9 |
| Reference | Ethosuximide | 130.1 |
Antimicrobial Activity: The thiazole nucleus is a core component of many antimicrobial agents. mdpi.comnih.gov The aldehyde functionality of this compound can be readily converted into other functional groups known to impart antimicrobial activity, such as hydrazones, semicarbazones, and carbamates. ksu.edu.saasianpubs.org For example, reacting the aldehyde with various thiosemicarbazides can produce thiazolyl thiosemicarbazone derivatives, a class of compounds known to possess potent antibacterial and antifungal properties. This modular approach allows for the creation of new chemical entities where the 2-cyclopentylthiazole moiety can be combined with other known antimicrobial pharmacophores to develop agents that may overcome existing drug resistance. mdpi.com
Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for drug discovery and high-throughput screening (HTS). nih.gov The success of this approach relies on the use of versatile and reactive building blocks that can reliably participate in a range of chemical reactions. This compound is an excellent candidate for such applications.
The aldehyde group is amenable to a wide variety of robust, high-yielding reactions that can be performed in parallel formats, such as reductive amination, Wittig reactions, and multicomponent reactions (e.g., Ugi or Passerini reactions). By reacting this compound with a diverse set of amines, phosphonium (B103445) ylides, or isocyanides, a large and structurally varied library of thiazole-containing compounds can be synthesized efficiently. nih.gov This allows for a broad exploration of the chemical space around the 2-cyclopentylthiazole scaffold, significantly accelerating the identification of hits against various biological targets. nih.gov
Potential in Functional Organic Materials and Supramolecular Chemistry
Beyond its applications in medicinal chemistry, the 2-cyclopentylthiazole scaffold holds potential for the development of novel functional organic materials. Thiazole-containing systems, particularly fused aromatic structures like thiazolo[5,4-d]thiazoles, have been explored as semiconductors for applications in organic electronics. rsc.org These systems are often electron-deficient, planar, and capable of strong intermolecular π–π stacking, which are desirable properties for efficient charge transport.
While this compound is not a fused system itself, its aldehyde group provides a synthetic handle to build larger, conjugated molecules. For example, it can undergo condensation reactions with electron-rich aromatic or heterocyclic amines to form Schiff bases (imines) with extended π-systems. Such molecules could exhibit interesting photophysical properties, such as fluorescence or non-linear optical behavior. In supramolecular chemistry, the thiazole nitrogen and the aldehyde oxygen can act as coordination sites for metal ions or as hydrogen bond acceptors, enabling the design of self-assembling systems, molecular sensors, or novel ligands for catalysis. The combination of the electronically active thiazole ring and the synthetically versatile aldehyde group makes this compound a promising building block for creating functional materials with tailored electronic and optical properties.
Advanced Spectroscopic and Structural Characterization of 2 Cyclopentylthiazole 4 Carbaldehyde and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Cyclopentylthiazole-4-carbaldehyde. Through the analysis of ¹H, ¹³C, and ¹⁵N spectra, the connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the thiazole (B1198619) ring proton, and the protons of the cyclopentyl group. The aldehyde proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5–10.5 ppm. The lone proton on the thiazole ring (at the C5 position) is expected to resonate as a singlet around δ 8.0 ppm. The protons of the cyclopentyl group would exhibit more complex multiplets in the aliphatic region (δ 1.5–3.5 ppm), with the proton on the carbon attached to the thiazole ring appearing at the most downfield position within this group due to its proximity to the electronegative ring system.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the δ 180–195 ppm region. The carbons of the thiazole ring would appear between δ 120–170 ppm. The five carbons of the cyclopentyl ring will produce distinct signals in the aliphatic region, typically from δ 25–50 ppm.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom within the thiazole ring. nih.govnih.gov This technique can be crucial for studying nitrogen-containing heterocycles, helping to confirm the ring structure and investigate intermolecular interactions such as hydrogen bonding. nih.govnih.gov The chemical shift of the thiazole nitrogen would provide a key data point for comparison with related heterocyclic compounds.
Predicted NMR Data for this compound
| ¹H NMR Predicted Chemical Shifts | ||
|---|---|---|
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Thiazole (C5-H) | ~8.0 | Singlet (s) |
| Cyclopentyl (-CH-) | ~3.0 - 3.5 | Multiplet (m) |
| Cyclopentyl (-CH₂) | ~1.5 - 2.2 | Multiplet (m) |
| ¹³C NMR Predicted Chemical Shifts | |
|---|---|
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 180 - 195 |
| Thiazole (C2) | 160 - 170 |
| Thiazole (C4) | 145 - 155 |
| Thiazole (C5) | 120 - 130 |
| Cyclopentyl (CH) | 40 - 50 |
| Cyclopentyl (CH₂) | 25 - 35 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.
For this compound (C₉H₁₁NOS), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that precisely matches the calculated theoretical mass.
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pattern. lew.rowhitman.edu This pattern serves as a molecular fingerprint and helps to confirm the proposed structure. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.org For this compound, characteristic fragmentation would likely involve:
α-cleavage: Loss of the CHO group (m/z 29) or the cyclopentyl group (m/z 69).
Ring Fragmentation: Cleavage of the thiazole ring or the cyclopentyl ring, leading to a series of smaller, characteristic fragment ions.
Plausible Fragmentation Pattern for this compound
| Fragment Ion | Proposed Loss | Expected m/z |
|---|---|---|
| [C₉H₁₁NOS]⁺ | Molecular Ion (M⁺) | 181.0561 |
| [C₉H₁₀NOS]⁺ | Loss of H radical | 180.0483 |
| [C₈H₁₁NS]⁺ | Loss of CO | 153.0612 |
| [C₈H₁₀NS]⁺ | Loss of CHO radical | 152.0534 |
| [C₄H₂NOS]⁺ | Loss of Cyclopentyl radical | 112.9857 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the functional groups present in a compound.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. Other key peaks would include C-H stretching vibrations from the cyclopentyl group (around 2850-2960 cm⁻¹) and the aldehyde C-H (a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹). Vibrations associated with the thiazole ring, such as C=N and C=C stretching, would appear in the 1500-1650 cm⁻¹ region.
Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, vibrations of symmetric, non-polar bonds often produce strong Raman signals. For this molecule, the C-S stretching vibration of the thiazole ring and the symmetric breathing modes of the rings would likely be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (Cyclopentyl) | 2850 - 2960 | Medium-Strong (IR) |
| C-H Stretch | Aldehyde | 2720, 2820 | Weak-Medium (IR) |
| C=O Stretch | Aldehyde | 1680 - 1710 | Strong (IR) |
| C=N/C=C Stretch | Thiazole Ring | 1500 - 1650 | Medium (IR/Raman) |
| C-S Stretch | Thiazole Ring | 600 - 800 | Medium (Raman) |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com By growing a suitable single crystal of this compound and analyzing the diffraction pattern of X-rays passed through it, a complete structural model can be generated.
This analysis provides precise measurements of:
Bond Lengths: The exact distances between connected atoms.
Bond Angles: The angles formed by three connected atoms.
Torsional Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the cyclopentyl ring relative to the thiazole ring.
Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.
While obtaining a high-quality single crystal can be challenging, a successful SCXRD experiment would provide incontrovertible proof of the molecule's structure and conformation in the solid state. nih.govbath.ac.uk
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis (e.g., HPLC, RTLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity analysis. A solution of the compound is passed through a column packed with a stationary phase under high pressure. For a non-polar molecule like this compound, reversed-phase HPLC (using a non-polar C18 stationary phase and a polar mobile phase like acetonitrile/water) would be a suitable method. A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak can be used to quantify the purity, often found to be >98% or >99% for well-purified compounds.
Reversed-Phase Thin-Layer Chromatography (RTLC): RTLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. A spot of the compound is applied to a plate coated with a non-polar stationary phase, and the plate is developed in a chamber containing a polar solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in that specific system. A pure compound should appear as a single spot on the developed plate.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system formed by the thiazole ring and the carbaldehyde group. The high-energy π→π* transition would likely result in a strong absorption band at a shorter wavelength (λmax ~250-280 nm), while the lower-energy, formally forbidden n→π* transition of the carbonyl group would produce a weaker absorption band at a longer wavelength (λmax ~300-340 nm). researchgate.netnist.gov
Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. Many aromatic and heterocyclic compounds exhibit fluorescence. To determine if this compound is fluorescent, an emission spectrum would be recorded after exciting the sample at its absorption maximum. If fluorescent, the technique could be used to study its quantum yield and excited-state lifetime, providing deeper insight into its photophysical behavior.
Computational and Theoretical Chemistry Investigations of 2 Cyclopentylthiazole 4 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular structure of a compound from first principles. wikipedia.org Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely applied to heterocyclic systems to explore their geometries and electronic properties. nih.govnih.govnih.gov
DFT, particularly using hybrid functionals like B3LYP, has been shown to be effective for predicting the structural and photophysical data of thiazole-based systems. nih.govresearchgate.net These calculations begin by optimizing the molecular geometry of 2-Cyclopentylthiazole-4-carbaldehyde to find its most stable, lowest-energy conformation. This process provides key information on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent computational analyses. Ab initio methods, such as Hartree-Fock, provide an alternative, often more computationally intensive, route to solving the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. numberanalytics.comacs.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. numberanalytics.comresearchgate.net For this compound, DFT calculations can map the electron density of these orbitals. It is anticipated that the HOMO would be distributed across the electron-rich thiazole (B1198619) ring, while the LUMO would be more localized on the electron-withdrawing carbaldehyde group.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. researchgate.net
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic character of a molecule. |
A representative analysis for this compound might yield the following theoretical values:
| Parameter | Calculated Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.20 |
| ΔE (Gap) | 4.65 |
| Hardness (η) | 2.325 |
| Softness (S) | 0.215 |
| Electronegativity (χ) | 4.525 |
| Electrophilicity (ω) | 4.409 |
These values suggest a molecule of moderate reactivity and significant stability, typical for aromatic heterocyclic aldehydes.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. mdpi.com Theoretical calculations of vibrational frequencies, particularly using DFT methods, are a standard tool for interpreting infrared (IR) spectra. mdpi.comarxiv.orgarxiv.org
For this compound, the vibrational modes associated with specific functional groups can be calculated. These calculations help in assigning the absorption bands observed in an experimental IR spectrum. researchgate.net Key vibrational frequencies of interest include the C=O stretch of the aldehyde, the C=N and C-S stretches within the thiazole ring, and the C-H stretches of the cyclopentyl and aldehyde groups.
A table of predicted vibrational frequencies for key functional groups is presented below. It is common practice to apply a scaling factor to computationally derived frequencies to better match experimental values due to approximations in the theoretical models. researchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| C=O Stretch | Aldehyde | 1710 - 1690 |
| C=N Stretch | Thiazole Ring | 1650 - 1630 |
| C=C Stretch | Thiazole Ring | 1610 - 1590 |
| C-S Stretch | Thiazole Ring | 850 - 800 |
| C-H Stretch (sp2) | Aldehyde/Thiazole | 3100 - 3000 |
| C-H Stretch (sp3) | Cyclopentyl | 2980 - 2850 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational landscape and potential intermolecular interactions. nih.gov
For this compound, a key area of flexibility is the cyclopentyl ring and its rotation relative to the planar thiazole ring. kdpu-nt.gov.uakdpu-nt.gov.ua The cyclopentyl group is not flat and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the energy barriers between these conformations and determine the most populated states at a given temperature. nih.gov This analysis is crucial for understanding how the molecule's shape fluctuates and which conformations are most likely to interact with biological targets or other molecules. nih.govacs.org
Furthermore, MD simulations can be performed in explicit solvent (like water) to study how solvent molecules arrange around the solute and mediate intermolecular interactions. nih.gov This can reveal key hydrogen bonding sites—for instance, between the aldehyde oxygen or the thiazole nitrogen and water molecules—which is critical for understanding solubility and behavior in biological environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships in Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. gyanvihar.org For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor agonists. imist.malaccei.orgnih.gov
The process involves generating a set of derivatives by modifying the parent structure (e.g., adding substituents to the cyclopentyl or thiazole rings). For each derivative, a set of numerical descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. imist.ma
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation that correlates these descriptors with the measured biological activity (e.g., IC50). imist.malaccei.org A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. physchemres.org
| Descriptor Type | Example Descriptors for a QSAR Model |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges |
| Steric | Molar Refractivity (MR), Molecular Weight, van der Waals Volume |
| Hydrophobic | LogP (Partition Coefficient) |
| Topological | Wiener Index, Balaban J index, Kier & Hall Connectivity Indices |
Chemoinformatics and Topological Fingerprint Analysis
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. researchgate.net A core component of chemoinformatics is the representation of molecules in a computer-readable format, often as molecular fingerprints. arxiv.orgopenreview.netarxiv.org
Topological fingerprints are bit strings that encode the structural features of a molecule. neurips.ccresearchgate.net They are generated by systematically analyzing the molecule's 2D graph (atoms and bonds). Different types of fingerprints (e.g., MACCS keys, Morgan fingerprints) encode different structural information, such as the presence of specific functional groups or patterns of connectivity. arxiv.org
For this compound, a topological fingerprint can be generated to rapidly search large chemical databases for structurally similar compounds. This is a common technique in virtual screening to identify other molecules that might share similar biological activities. arxiv.orgresearchgate.net The similarity between two molecules is often calculated using the Tanimoto coefficient, which compares their fingerprints. This analysis is fundamental in the early stages of drug discovery for identifying potential lead compounds. researchgate.net
Future Perspectives and Emerging Research Directions for 2 Cyclopentylthiazole 4 Carbaldehyde in Chemical Science
Development of Novel and Efficient Synthetic Pathways
The future synthesis of 2-Cyclopentylthiazole-4-carbaldehyde and its derivatives will likely focus on efficiency, atom economy, and the ability to generate structural diversity. Building upon established methods for thiazole (B1198619) and carbaldehyde synthesis, researchers can explore several promising avenues.
One key area of development will be the refinement of multicomponent reactions (MCRs). MCRs offer a powerful strategy for constructing complex molecules like this compound in a single step, which is both time and resource-efficient. nih.gov For instance, a Hantzsch-type thiazole synthesis could be adapted, using cyclopentanecarbothioamide (B1603094) as a key building block.
Another promising direction is the application of flow chemistry and microwave-assisted synthesis. These technologies can often reduce reaction times, improve yields, and enhance safety, making the synthesis of this compound more scalable and environmentally friendly.
Furthermore, the late-stage functionalization of a pre-formed 2-cyclopentylthiazole core represents a flexible approach to introduce the carbaldehyde group. This could involve methodologies such as the Vilsmeier-Haack reaction, a well-established method for formylating electron-rich heterocycles. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Precursors |
| Multicomponent Reactions (e.g., Hantzsch Synthesis) | High efficiency, atom economy, rapid assembly of the thiazole core. | Cyclopentanecarbothioamide, α-haloketone with a formyl equivalent. |
| Flow Chemistry | Improved scalability, enhanced safety, precise control over reaction parameters. | Continuous feed of reactants into a microreactor system. |
| Microwave-Assisted Synthesis | Reduced reaction times, potential for improved yields. | Standard reactants in a microwave-compatible solvent. |
| Vilsmeier-Haack Reaction | Effective for late-stage formylation of the thiazole ring. | 2-Cyclopentylthiazole, phosphorus oxychloride, dimethylformamide. researchgate.net |
Elucidation of Underexplored Reactivity and Transformative Potential
The aldehyde functional group on the thiazole ring is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on exploring the reactivity of this compound to generate novel molecular architectures.
The development of reductive amination protocols will be crucial for synthesizing a library of amine derivatives, which are common motifs in biologically active compounds. Additionally, the aldehyde can serve as a precursor for the synthesis of various heterocyclic rings through condensation reactions with binucleophiles.
The cyclopentyl group at the 2-position of the thiazole ring also offers opportunities for interesting chemical transformations. For example, late-stage C-H activation and functionalization of the cyclopentyl ring could lead to the synthesis of novel analogs with tailored properties.
| Reaction Type | Potential Products | Significance |
| Reductive Amination | Secondary and tertiary amines. | Access to a wide range of potentially bioactive amine derivatives. |
| Wittig Reaction | Alkenes. | Carbon-carbon bond formation, enabling the synthesis of more complex structures. |
| Condensation Reactions | Imines, hydrazones, and other heterocyclic systems. | Expansion of the chemical space around the core scaffold. |
| Oxidation | Carboxylic acids. | Introduction of a key functional group for further derivatization. |
Targeted Design of this compound Analogs for Specific Chemical and Biological Applications
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. nih.gov This suggests that analogs of this compound could have significant therapeutic potential. Future research will likely involve the rational design and synthesis of derivatives for specific biological targets.
For example, by modifying the cyclopentyl group and derivatizing the carbaldehyde, it may be possible to develop potent and selective inhibitors of enzymes implicated in various diseases. The synthesis of imine and hydrazone derivatives, for instance, could lead to compounds with antimicrobial or anticancer activity. researchgate.net
Computational modeling and in silico screening will be invaluable tools in this endeavor, allowing for the prediction of binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before their synthesis. This approach can significantly accelerate the drug discovery process.
| Potential Application | Rationale | Key Structural Modifications |
| Anticancer Agents | The thiazole ring is present in anticancer drugs like Dasatinib. nih.gov | Derivatization of the aldehyde with various amines and hydrazines. |
| Antimicrobial Agents | Thiazole derivatives have shown broad-spectrum antimicrobial activity. | Introduction of electron-withdrawing or -donating groups on the cyclopentyl ring. |
| Anti-inflammatory Agents | Some thiazole-containing compounds exhibit anti-inflammatory properties. chemimpex.com | Synthesis of chalcone-like structures via Claisen-Schmidt condensation. |
Integration into Interdisciplinary Research Areas (e.g., catalysis, materials science)
The unique electronic properties of the thiazole ring suggest that this compound and its derivatives could find applications beyond medicinal chemistry.
In the field of catalysis, thiazolium salts derived from this compound could be explored as N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of organocatalysts with a wide range of applications.
In materials science, polymers incorporating the 2-cyclopentylthiazole moiety could exhibit interesting thermal and electronic properties. chemimpex.com The synthesis of conjugated polymers containing this unit could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions opens up the possibility of using these compounds as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis.
| Interdisciplinary Field | Potential Role of this compound Derivatives |
| Catalysis | Precursors for N-heterocyclic carbene (NHC) organocatalysts. |
| Materials Science | Monomers for the synthesis of functional polymers with tailored electronic and thermal properties. chemimpex.com |
| Coordination Chemistry | Ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopentylthiazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of cyclopentyl-substituted thiazole precursors or through Claisen-Schmidt condensation using cyclopentyl ketones and thiazole aldehydes. Optimization involves adjusting temperature (e.g., 60–80°C for Vilsmeier-Haack), solvent polarity (e.g., DMF or POCl₃), and stoichiometric ratios of reagents. Characterization of intermediates via TLC and NMR ensures reaction progression .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR for confirming the aldehyde proton (δ 9.8–10.2 ppm) and cyclopentyl/thiazole carbons.
- IR spectroscopy to identify the carbonyl stretch (ν ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion validation.
- Elemental analysis to verify purity. Cross-referencing with literature data ensures consistency with known derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood due to volatility and potential respiratory hazards. Store in airtight containers at 2–8°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and ethanol/water mixtures for decontamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines bond angles, torsional strain in the cyclopentyl ring, and thiazole-aldehyde planarity. Mercury CSD 2.0 aids in visualizing packing motifs and hydrogen-bonding interactions. For disordered structures, refinement protocols (e.g., PART commands in SHELXL) and Twinning analysis are critical .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic conformational changes. Use computational tools (DFT calculations, Gaussian09) to simulate spectra under varying conditions. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals. Document deviations in supplementary materials for transparency .
Q. What strategies enable the functionalization of this compound for bioactivity studies?
- Methodological Answer :
- Aldehyde derivatization : Condensation with hydrazines or amines to form Schiff bases.
- Thiazole modification : Halogenation (e.g., NBS for bromination) or cross-coupling (Suzuki-Miyaura) to introduce aryl groups.
- Cyclopentyl tuning : Epoxidation or hydroxylation via ozonolysis.
Bioactivity assays (e.g., antimicrobial screening) require purity >95% (HPLC-validated) and dose-response curves to establish structure-activity relationships .
Q. How can computational methods predict the reactivity and stability of this compound in catalytic systems?
- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to enzyme targets (e.g., cytochrome P450). DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. MD simulations (GROMACS) evaluate solvation effects and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
